Cas no 152609-09-1 (4'-Fluoro-2,4-dimethoxybiphenyl)
4'-Fluoro-2,4-dimethoxybiphenyl Chemical and Physical Properties
Names and Identifiers
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- 4'-Fluoro-2,4-dimethoxybiphenyl
- 1-(4-fluorophenyl)-2,4-dimethoxybenzene
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- Inchi: 1S/C14H13FO2/c1-16-12-7-8-13(14(9-12)17-2)10-3-5-11(15)6-4-10/h3-9H,1-2H3
- InChI Key: LCTLJFKDWHBTNF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(=CC=1OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 226
- XLogP3: 3.6
- Topological Polar Surface Area: 18.5
4'-Fluoro-2,4-dimethoxybiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002552-250mg |
4'-Fluoro-2,4-dimethoxybiphenyl |
152609-09-1 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
| Alichem | A011002552-500mg |
4'-Fluoro-2,4-dimethoxybiphenyl |
152609-09-1 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A011002552-1g |
4'-Fluoro-2,4-dimethoxybiphenyl |
152609-09-1 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
4'-Fluoro-2,4-dimethoxybiphenyl Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 4'-Fluoro-2,4-dimethoxybiphenyl
Introduction to 4'-Fluoro-2,4-dimethoxybiphenyl (CAS No. 152609-09-1)
4'-Fluoro-2,4-dimethoxybiphenyl, identified by its Chemical Abstracts Service (CAS) number 152609-09-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a fluoro substituent at the 4' position and methoxy groups at the 2 and 4 positions, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of 4'-Fluoro-2,4-dimethoxybiphenyl consists of two benzene rings connected by a single bond, with functional groups that enhance its reactivity and interaction with biological targets. The presence of the fluoro atom, in particular, is well-documented for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This feature has made it a valuable scaffold in the design of novel therapeutic agents.
Recent studies have highlighted the importance of fluorinated biphenyls in drug discovery. The fluorine atom can influence metabolic stability, lipophilicity, and binding affinity, making these compounds attractive for developing drugs with improved efficacy and reduced side effects. For instance, 4'-Fluoro-2,4-dimethoxybiphenyl has been explored as a potential intermediate in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.
In the context of modern medicinal chemistry, the synthesis of 4'-Fluoro-2,4-dimethoxybiphenyl involves sophisticated methodologies that leverage transition metal catalysis and cross-coupling reactions. These techniques allow for precise functionalization of the biphenyl core, enabling researchers to tailor the compound's properties for specific applications. The methoxy groups further enhance its versatility, as they can participate in hydrogen bonding and other interactions with biological receptors.
One of the most compelling aspects of 4'-Fluoro-2,4-dimethoxybiphenyl is its potential in oncology research. Fluorinated aromatic compounds have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cells. Preclinical studies have demonstrated that derivatives of this compound can selectively target these kinases without significant toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies.
The agrochemical industry has also recognized the value of fluorinated biphenyls. Compounds like 4'-Fluoro-2,4-dimethoxybiphenyl serve as key intermediates in the synthesis of pesticides and herbicides that exhibit enhanced durability and efficacy against pests. The fluoro group contributes to their stability under environmental conditions, ensuring prolonged activity once applied.
From a synthetic chemistry perspective, 4'-Fluoro-2,4-dimethoxybiphenyl represents an excellent example of how structural modifications can yield compounds with tailored properties. Researchers have utilized this scaffold to develop libraries of analogs for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for further development into new drugs or agrochemicals.
The role of computational chemistry in studying 4'-Fluoro-2,4-dimethoxybiphenyl cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and other critical parameters before conducting expensive experimental trials. This approach accelerates the drug discovery process significantly.
In conclusion, 4'-Fluoro-2,4-dimethoxybiphenyl (CAS No. 152609-09-1) is a versatile compound with applications spanning pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further research into kinase inhibitors and other therapeutic agents. As our understanding of fluorinated compounds continues to grow, this molecule will undoubtedly play a significant role in future drug development efforts.
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